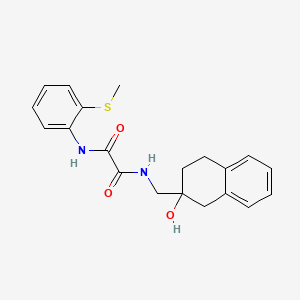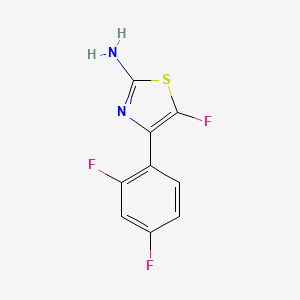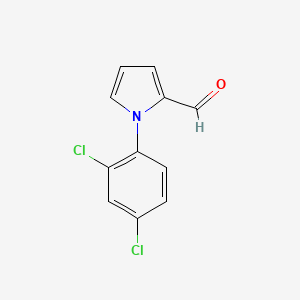
1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, often involves multi-step chemical processes. Techniques such as oxidative annulation and direct Csp3-H to C═O oxidation have been employed for the efficient synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, showcasing the adaptability of synthetic methods for these compounds (Wu et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of the pyrrole ring, a five-membered heterocycle containing one nitrogen atom. The substitution at the 2-carbaldehyde position introduces additional chemical functionality, affecting the electronic and structural properties of the molecule. The X-ray crystallography and spectroscopic techniques such as NMR and FT-IR are often utilized to elucidate the detailed molecular structure of these compounds.
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, reflecting their rich chemistry. The presence of the carbaldehyde group enables these compounds to undergo nucleophilic addition reactions, condensations, and other transformations that are central to synthetic organic chemistry. For example, the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives demonstrates the reactivity of the carbaldehyde group in forming complexes with high affinity for certain anions (Deliomeroglu et al., 2014).
Physical Properties Analysis
The physical properties of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the nature of substituents on the pyrrole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical syntheses and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the behavior of pyrrole derivatives in chemical reactions. The dichlorophenyl group attached to the pyrrole ring can affect the electron density and thus influence the reactivity pattern of the molecule. Studies involving the synthesis and reactivity of these compounds provide insights into their chemical behavior and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Studies
1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been used as a precursor in the synthesis of various organic compounds. For instance, it's involved in the synthesis and biological study of oxopyrimidines and thiopyrimidines, showcasing its role in creating compounds with potential antibacterial and antifungal activities (Ladani et al., 2009).
Reaction Studies
The compound is also notable in reaction studies. Research has shown that 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, a related compound, reacts with secondary amines, indicating its reactivity and potential for creating methylene-substituted pyrroles and other derivatives (Zaytsev et al., 2005).
Material Sciences and Magnetism
In material sciences, particularly in the field of magnetism, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for the coordination of paramagnetic transition metal ions. This resulted in a new molecular structure exhibiting single-molecule magnetic behavior, signifying its potential in the development of magnetic materials (Giannopoulos et al., 2014).
Intermediates in Drug Synthesis
1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been utilized in synthesizing intermediates for small molecule anticancer drugs, highlighting its importance in medicinal chemistry and drug development (Wang et al., 2017).
Anion Binding Properties
The compound has also been explored in the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, which have been shown to possess anion binding properties. These receptors can be electronically tuned to stabilize conformations with high affinity for specific anions, indicating their potential application in chemical sensing and molecular recognition (Deliomeroglu et al., 2014).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJCRHQAWUXVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

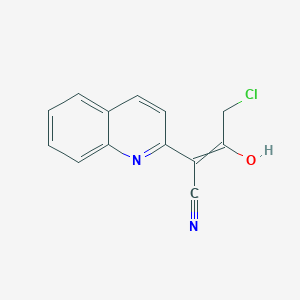

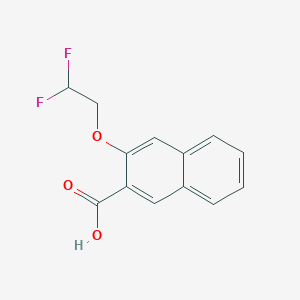
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)
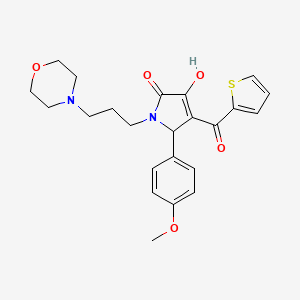
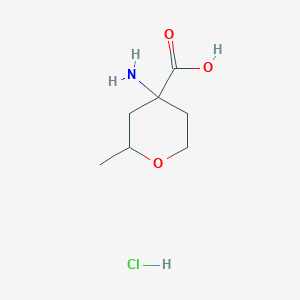
![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)

